molecular formula C17H16FNO B1325553 4'-Azetidinomethyl-3-fluorobenzophenone CAS No. 898756-52-0

4'-Azetidinomethyl-3-fluorobenzophenone

Cat. No. B1325553
M. Wt: 269.31 g/mol
InChI Key: ABDICPHLAYZDFT-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO. It has a molecular weight of 269.31 g/mol . The IUPAC name for this compound is [3- (1-azetidinylmethyl)phenyl] (4-fluorophenyl)methanone .


Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-3-fluorobenzophenone consists of a fluorobenzophenone core with an azetidinomethyl group attached . The InChI code for this compound is 1S/C17H16FNO/c18-16-7-5-14 (6-8-16)17 (20)15-4-1-3-13 (11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 .


Physical And Chemical Properties Analysis

4’-Azetidinomethyl-3-fluorobenzophenone has a molecular weight of 269.32 . For more detailed physical and chemical properties, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.

Scientific Research Applications

Fluorophenol Transformation

  • Anaerobic Transformation to Benzoate: 4'-Azetidinomethyl-3-fluorobenzophenone, through its fluorophenol component, can participate in anaerobic transformations. For instance, isomeric fluorophenols, including 2-fluorophenol and 3-fluorophenol, have been used to study their transformation to fluorobenzoic acids in anaerobic, phenol-degrading conditions (Genthner, Townsend, & Chapman, 1989).

Fluorophore Enhancement

  • Improved Brightness and Photostability: The replacement of conventional substituents in naphthalimide with a three-membered aziridine ring, which is structurally related to azetidinomethyl, has led to enhanced brightness and photostability in various fluorophores, including coumarin and phthalimide. This suggests potential applications in advanced fluorescence imaging (Liu et al., 2016).

Synthesis and Chemical Analysis

  • Preparation of N′-(4-Fluorobenzylidene)acetohydrazide: The compound 4'-Azetidinomethyl-3-fluorobenzophenone can be synthesized and analyzed for its chemical structure and properties. An example is the preparation of N′-(4-Fluorobenzylidene)acetohydrazide, where molecules like 4-fluorobenzophenone are reacted with other chemicals to form new compounds, providing insights into molecular interactions and structural configurations (Guo et al., 2010).

Polymer Synthesis

  • Polymer Development for Proton Exchange Membranes: The chemical structure of 4'-Azetidinomethyl-3-fluorobenzophenone allows it to be utilized in the synthesis of polymers, such as sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone), which have applications in proton exchange membranes for fuel cells (Ghassemi, Ndip, & McGrath, 2004).

Methanogenic Cultures Study

  • Role in Phenol Degradation: The use of fluorophenols, including derivatives of 4'-Azetidinomethyl-3-fluorobenzophenone, helps in understanding the degradation of phenol in methanogenic cultures. This research is essential in the field of environmental microbiology and bioremediation (Londry & Fedorak, 1993).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDICPHLAYZDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642801
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3-fluorobenzophenone

CAS RN

898756-52-0
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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